Bienvenue dans la boutique en ligne BenchChem!

1-Bromobenzene-13C6

Isotopic Purity Mass Spectrometry NMR Spectroscopy

1-Bromobenzene-13C6 (CAS 112630-77-0) is a stable isotope-labeled analog of bromobenzene in which all six carbon atoms of the benzene ring are uniformly substituted with carbon-13 (99 atom % 13C). This compound possesses a molecular formula of 13C6H5Br, a calculated molecular weight of approximately 162.96 g/mol, and exhibits physical properties including a boiling point of 156 °C, a density of 1.547 g/mL at 25 °C, and a melting point of −31 °C.

Molecular Formula C6H5Br
Molecular Weight 162.96 g/mol
CAS No. 112630-77-0
Cat. No. B051945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromobenzene-13C6
CAS112630-77-0
SynonymsBromobenzene-13C6;  Bromobenzol-13C6;  Monobromobenzene-13C6;  NSC 6529-13C6;  Phenyl Bromide-13C6; 
Molecular FormulaC6H5Br
Molecular Weight162.96 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)Br
InChIInChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyQARVLSVVCXYDNA-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromobenzene-13C6 (CAS 112630-77-0) for LC-MS Internal Standards and 13C6-Labeled Synthesis


1-Bromobenzene-13C6 (CAS 112630-77-0) is a stable isotope-labeled analog of bromobenzene in which all six carbon atoms of the benzene ring are uniformly substituted with carbon-13 (99 atom % 13C) . This compound possesses a molecular formula of 13C6H5Br, a calculated molecular weight of approximately 162.96 g/mol, and exhibits physical properties including a boiling point of 156 °C, a density of 1.547 g/mL at 25 °C, and a melting point of −31 °C . Its complete 13C6 substitution pattern confers a distinct M+6 mass shift, making it an essential building block for synthesizing 13C6-labeled pharmaceuticals and an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis [1].

Why 1-Bromobenzene-13C6 Cannot Be Substituted with Unlabeled Bromobenzene or Deuterated Analogs


Generic substitution with unlabeled bromobenzene (CAS 108-86-1) or deuterated analogs such as bromobenzene-d5 (CAS 4165-57-5) fundamentally compromises analytical accuracy and synthetic utility. Unlabeled bromobenzene lacks the essential M+6 mass shift and the distinct 13C NMR signature required for differentiation from endogenous or matrix components in complex biological samples . While deuterated analogs (e.g., d4 or d5) are widely employed as internal standards, extensive evidence demonstrates that 2H-labeled compounds exhibit differential adsorption behavior on LC-MS fluidic surfaces and can undergo chromatographic retention time shifts relative to their unlabeled counterparts, introducing quantitation bias [1]. In contrast, 13C6-labeled analogs display physicochemical properties nearly identical to unlabeled compounds, ensuring co-elution and uniform ionization efficiency throughout LC-MS analysis [2]. For synthetic applications requiring a 13C6-labeled aromatic core, only 1-bromobenzene-13C6 provides a ready electrophilic handle for cross-coupling reactions that directly transfer the complete six-carbon 13C-labeled ring system into the final target molecule [3].

1-Bromobenzene-13C6 (CAS 112630-77-0): Quantitative Comparative Evidence for Scientific Selection


Isotopic Enrichment Specification for 1-Bromobenzene-13C6

1-Bromobenzene-13C6 is commercially available with a minimum isotopic enrichment of 99 atom % 13C, which represents the industry-standard specification for stable isotope-labeled compounds used in quantitative LC-MS/MS bioanalysis and NMR structural elucidation [1]. This high enrichment level ensures that the 13C6-labeled species constitutes at least 99% of the isotopic distribution, minimizing interference from unlabeled or partially labeled congeners that could compromise quantitative accuracy as internal standards or introduce spectral complexity in 13C NMR experiments [2]. For comparison, unlabeled bromobenzene (natural abundance) contains only ~1.1% 13C distributed statistically across the six carbon positions, providing no usable isotope signature for differentiation from endogenous analytes in biological matrices .

Isotopic Purity Mass Spectrometry NMR Spectroscopy

LC-MS/MS Internal Standard Performance: 13C6 Versus Deuterated (D4/D5) Analogs

In a systematic evaluation of ibrutinib therapeutic drug monitoring by LC-MS/MS, Mzik et al. (2021) directly compared the performance of D4-, D5-, and 13C6-labeled internal standards and reported significantly different adsorption behavior among these isotopologues on LC-MS fluidic surfaces, with preferential adsorption of the non-labeled compound versus its labeled analogs [1]. The study demonstrated that the use of deuterated internal standards did not guarantee constancy of the analyte-to-internal-standard response ratio across analytical runs, whereas 13C6-labeled analogs exhibited chromatographic behavior nearly identical to the unlabeled analyte, ensuring reliable co-elution and uniform ionization efficiency [2]. This phenomenon is attributed to the subtle but measurable physicochemical differences introduced by deuterium substitution (e.g., altered hydrogen bonding and lipophilicity), which are absent in 13C6-labeled compounds due to the nearly identical atomic radii and bond strengths of 12C and 13C [3].

LC-MS Bioanalysis Internal Standard Differential Adsorption

Synthetic Yield for 13C6-Labeled Firocoxib from 1-Bromobenzene-13C6

Latli et al. (2020) reported a six-step synthesis of firocoxib-[13C6], a COX-2 inhibitor used in veterinary medicine, achieving an overall yield of 35% from commercially available bromobenzene-13C6 [1]. The synthetic route employed the 13C6-labeled bromobenzene as the foundational aromatic building block, with the complete 13C6 ring system being carried through the entire synthetic sequence to produce the final labeled firocoxib product . The 35% overall yield across six synthetic steps represents a practical and reproducible efficiency for multi-step isotope labeling synthesis, and the resulting firocoxib-[13C6] was specifically prepared for use as an internal standard in bioanalytical assays from biological matrices .

Isotope Labeling Synthesis Veterinary Pharmaceutical Internal Standard

Synthesis of [13C6]-Ibrutinib from 1-Bromobenzene-13C6

Kriegelstein et al. (2021) reported a convenient synthesis of ibrutinib labeled with carbon-13, introducing the isotopically labeled building block in the final synthetic step to afford [13C6]-ibrutinib in 7% isolated yield calculated toward starting commercially available [13C6]-bromobenzene [1]. While the per-step yield appears modest, the late-stage introduction strategy preserved the costly 13C6-labeled material across a minimized number of synthetic operations, representing a cost-effective approach to producing a 13C6-labeled pharmaceutical internal standard [2]. This synthesis demonstrates the utility of 1-bromobenzene-13C6 as a versatile electrophilic coupling partner in palladium-catalyzed cross-coupling reactions that construct complex drug scaffolds with a fully 13C6-labeled aromatic core [3].

Oncology Drug BTK Inhibitor Cost-Effective Isotope Synthesis

Synthesis of 13C6-Labeled Thyroid Hormone Metabolites from 1-Bromobenzene-13C6

In a 2020 Tetrahedron publication, researchers described the synthesis of four 13C6-labeled thyroid hormone metabolites (T0-13C6, 3,5-T2-13C6, TA3-13C6, and TA4-13C6) starting from commercially available 13C6-bromo-benzene, employing a versatile synthetic route with Chan-Lam coupling as the key step for diphenyl ether formation [1]. The authors explicitly noted that these 13C6-labeled internal standards were not commercially available and that previously reported synthetic approaches for the unlabeled analogs lacked sensitivity or adaptability for 13C6 labeling, underscoring the unique enabling role of 13C6-bromo-benzene as the starting material for this class of metabolites [2]. The successful production of four distinct 13C6-labeled metabolites from a single bromobenzene-13C6 starting material demonstrates the versatility of this building block for synthesizing multiple structurally related internal standards .

Endocrinology Thyroid Hormone Metabolite Analysis

Physicochemical Property Equivalence of 1-Bromobenzene-13C6 to Unlabeled Bromobenzene

1-Bromobenzene-13C6 exhibits physicochemical properties that are essentially identical to unlabeled bromobenzene (CAS 108-86-1), with a boiling point of 156 °C, density of 1.547 g/mL at 25 °C, melting point of −31 °C, and refractive index n20/D 1.559 [1]. The mass shift is M+6, corresponding to the substitution of all six 12C atoms with 13C isotopes [2]. This near-perfect physicochemical equivalence ensures that 1-bromobenzene-13C6 exhibits identical behavior to unlabeled bromobenzene during sample preparation (liquid-liquid extraction, solid-phase extraction), chromatographic separation, and electrospray ionization in LC-MS/MS workflows—a critical requirement for accurate isotope dilution quantitation [3]. In contrast, deuterated analogs (e.g., bromobenzene-d5) exhibit measurable differences in chromatographic retention time and extraction recovery due to the significant relative mass difference of deuterium versus protium affecting hydrogen bonding and hydrophobic interactions .

Isotope Effect Chromatography Extraction Recovery

1-Bromobenzene-13C6 (CAS 112630-77-0): Optimal Research and Industrial Applications


Quantitative LC-MS/MS Bioanalysis Requiring a Stable Isotope-Labeled Internal Standard

1-Bromobenzene-13C6 serves as the foundational building block for synthesizing 13C6-labeled internal standards of bromobenzene-derived pharmaceuticals. As demonstrated by the differential adsorption study of ibrutinib isotopologues, 13C6-labeled internal standards avoid the chromatographic retention time shifts and differential adsorption artifacts observed with deuterated (D4/D5) analogs, ensuring superior quantitative accuracy in regulated bioanalytical methods [1]. For laboratories performing therapeutic drug monitoring (TDM) or pharmacokinetic studies requiring high-precision quantitation from biological matrices, 13C6-labeled internal standards synthesized from 1-bromobenzene-13C6 provide the gold-standard analytical performance [2].

Synthesis of 13C6-Labeled Pharmaceuticals for Use as Internal Standards

1-Bromobenzene-13C6 is an essential electrophilic coupling partner for introducing a fully 13C6-labeled aromatic ring system into pharmaceutical molecules via palladium-catalyzed cross-coupling reactions. Documented applications include the six-step synthesis of firocoxib-[13C6] in 35% overall yield [3] and the late-stage introduction of a 13C6-labeled building block to produce [13C6]-ibrutinib in 7% overall yield [4]. These syntheses demonstrate the practical utility of 1-bromobenzene-13C6 as a versatile starting material for producing 13C6-labeled internal standards of aromatic pharmaceuticals that are otherwise unavailable commercially.

Multi-Analyte Method Development Using a Single 13C6-Labeled Precursor

For laboratories developing LC-MS/MS methods that require multiple structurally related internal standards, 1-bromobenzene-13C6 provides a versatile starting material that can be elaborated into diverse 13C6-labeled analytes. The Tetrahedron publication demonstrated the synthesis of four distinct 13C6-labeled thyroid hormone metabolites (T0-13C6, 3,5-T2-13C6, TA3-13C6, and TA4-13C6) from a common 13C6-bromo-benzene precursor [5]. This strategy enables in-house production of multiple 13C6-labeled internal standards from a single procurement, significantly reducing the cost and complexity of multi-analyte method development when commercial labeled standards are unavailable .

Mechanistic and Metabolic Studies Utilizing 13C NMR Spectroscopy

The uniform 13C6 labeling pattern of 1-bromobenzene-13C6 (99 atom % 13C) provides an intense and distinct NMR signal that can be exploited for mechanistic studies of bromobenzene metabolism. Bromobenzene is known to undergo cytochrome P450-mediated epoxidation to form reactive 3,4-epoxide metabolites that arylate hepatic tissue [6]. Using 1-bromobenzene-13C6 as a tracer, researchers can employ 13C NMR to track the fate of the intact aromatic ring system during metabolic transformations, distinguishing newly formed metabolites from endogenous compounds that lack the 13C6 signature. This application is particularly valuable for elucidating the pathways of bromobenzene-induced hepatotoxicity and for environmental fate studies of brominated aromatic pollutants [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromobenzene-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.